![molecular formula C27H23N B2374014 N-([1,1'-biphenyl]-3-yl)-9,9-dimethyl-9H-fluoren-2-amine CAS No. 1372778-66-9](/img/structure/B2374014.png)
N-([1,1'-biphenyl]-3-yl)-9,9-dimethyl-9H-fluoren-2-amine
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Overview
Description
The compound is a complex organic molecule. It seems to contain a biphenyl group and a fluorene group, both of which are common in organic chemistry .
Synthesis Analysis
While specific synthesis methods for this compound are not available, biphenyl compounds can be produced industrially as a byproduct of the dealkylation of toluene to produce methane . Also, novel bis azo dyes can be derived from benzidine .Molecular Structure Analysis
Biphenyl, a component of the compound, consists of two connected phenyl rings . The structure of the compound could be analyzed using techniques such as X-ray crystallography or nuclear magnetic resonance (NMR) spectroscopy .Physical And Chemical Properties Analysis
Biphenyl, a part of the compound, is a solid at room temperature, with a melting point of 69.2 °C . The properties of the entire compound would depend on the specific groups attached to the biphenyl and fluorene moieties.Scientific Research Applications
Two-Dimensional Covalent Organic Frameworks
This compound has been used in the synthesis of two-dimensional covalent organic frameworks (COFs) with hierarchical porosity . COFs are a class of crystalline porous organic polymers assembled by connecting organic building units via covalent bonds. They are characterized by their inherent porosity originating from their well-ordered nanopores which are designable, tunable, and modifiable through pore engineering .
Organic Light-Emitting Diodes
The compound has been studied for its use in organic light-emitting diodes (OLEDs) . OLEDs are important in display applications, but thin films used in these devices often exhibit complex and highly disordered structures. The adsorption of this compound on the Au (111) surface has been studied, and scanning tunneling microscopy images reveal the appearance of different conformations in the first monolayer with submolecular resolution .
3. High-Performance Amorphous Organic Semiconductor-Based Vertical Field The compound has been used in the development of high-performance amorphous organic semiconductor-based vertical field devices . These devices have demonstrated high device performances with a large on/off ratio, high current density, and fast response at a frequency of 20 Hz and a brightness of 126 cd m−2 .
Aggregation-Induced Emission
In 2018, Zhao and co-workers exploited a building block containing an aggregation-induced emission (AIE) rotor-active tetraphenylethylene (TPE) moiety to fabricate dual-pore COFs . This compound was used in the synthesis of these COFs, demonstrating its potential in the field of AIE .
Electronic Disorder Quantification
The compound has been used in the direct molecular quantification of electronic disorder in organic thin film electronic devices . This research could lead to new strategies for controlling, mitigating, or eliminating electronic disorder from organic thin film devices .
Hole Transport Material
The compound has been studied as a typical hole transport material used in organic light-emitting diodes . The study of its adsorption on the Au (111) surface has provided insights into the local molecular configurations that lead to electronic disorder .
Mechanism of Action
Target of Action
Similar compounds are known to interact with various enzymes and receptors in the body, influencing their function and leading to changes at the cellular level .
Mode of Action
It’s known that similar compounds can undergo nucleophilic addition reactions, such as imine and enamine formation . These reactions involve the addition of a nucleophile, such as an amine, to a carbonyl group, followed by the elimination of water to form an imine or enamine . This process could potentially alter the function of target molecules in the body.
Biochemical Pathways
Similar compounds have been implicated in various biochemical pathways, including those involving the metabolism of aromatic compounds .
Pharmacokinetics
The compound’s molecular weight and structure suggest that it may be absorbed and distributed throughout the body, metabolized by various enzymes, and excreted through the kidneys .
Result of Action
Similar compounds have been shown to interact with various enzymes and receptors, potentially altering their function and leading to changes at the cellular level .
Action Environment
Environmental factors can influence the action, efficacy, and stability of N-([1,1’-biphenyl]-3-yl)-9,9-dimethyl-9H-fluoren-2-amine. Factors such as temperature, pH, and the presence of other substances can affect the compound’s stability and its interactions with its targets .
Safety and Hazards
Future Directions
properties
IUPAC Name |
9,9-dimethyl-N-(3-phenylphenyl)fluoren-2-amine |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H23N/c1-27(2)25-14-7-6-13-23(25)24-16-15-22(18-26(24)27)28-21-12-8-11-20(17-21)19-9-4-3-5-10-19/h3-18,28H,1-2H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SLMLVHPSGBYQPA-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(C2=CC=CC=C2C3=C1C=C(C=C3)NC4=CC=CC(=C4)C5=CC=CC=C5)C |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H23N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
361.5 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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